molecular formula C18H16O3 B585801 Phenprocoumon-d5 CAS No. 121513-38-0

Phenprocoumon-d5

カタログ番号: B585801
CAS番号: 121513-38-0
分子量: 285.354
InChIキー: DQDAYGNAKTZFIW-YQYLVRRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenprocoumon-d5 is the labelled analogue of Phenprocoumon . Phenprocoumon is an anticoagulant drug used for the prevention of thrombosis . It is a coumarin derivative that acts as a long-acting oral anticoagulant .


Synthesis Analysis

Phenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . The pharmacokinetics are substantially less dependent on CYP2C9 activity or genotype than for other CYP2C9-metabolised VKAs . In addition to the known metabolites, 4′-, 6-, and 7-hydroxyphenprocoumon, two other monohydroxylated metabolites (M1 and M2) were detected in plasma and human liver microsomal incubations .


Molecular Structure Analysis

The molecular formula of this compound is C18H11D5O3 . The mass transitions for phenprocoumon and its internal standard this compound are m/z 281.2 > 203.1 and 286.1 > 203.1, respectively .


Chemical Reactions Analysis

Phenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . The minor role of CYP2C9 in 4′-hydroxy-PPC formation and the effect of CYP2C9 genotype for (S)-6- and (S)-7-hydroxy-PPC were confirmed . M1 and M2 are formed highly stereoselectively, without dependence on CYP2C9 genotype .


Physical And Chemical Properties Analysis

Phenprocoumon has a molecular weight of 280.3178 . The molecular formula is C18H16O3 .

科学的研究の応用

  • Pharmacokinetics and Enantioselective Analysis : Kammerer et al. (2004) developed an enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry method to quantify (R)- and (S)-phenprocoumon in human plasma, revealing details about its pharmacokinetics (Kammerer et al., 2004).

  • Genetic Influences on Metabolism : Botton et al. (2015) investigated how PPARA gene polymorphisms and the CYP3A4*22 allele are associated with phenprocoumon dose variability, highlighting the genetic influences on its metabolism (Botton et al., 2015).

  • Algorithm for Dose Prediction : In another study by Botton et al. (2014), the association of single nucleotide polymorphisms in various genes with the variance of weekly phenprocoumon dose was evaluated. This led to the development of an algorithm for dose prediction based on genetic and environmental factors (Botton et al., 2014).

  • Analytical Techniques for Identification : Pohl et al. (1975) synthesized phenprocoumon and its aromatic monohydroxylated derivatives, analyzing them using thin-layer chromatography, ultraviolet, and mass spectroscopy, contributing to analytical chemistry methods (Pohl et al., 1975).

  • Quantitative Analysis in Plasma : DeWolf and VanKempen (1976) developed a method for quantitatively analyzing phenprocoumon in human plasma using fluorescence densitometry, useful for therapeutic monitoring (DeWolf & VanKempen, 1976).

  • Toxicological Analysis in Case Studies : Riesselmann et al. (2009) reported on the necessity of toxicological analyses in cases of clotting abnormalities, using phenprocoumon as a case study (Riesselmann et al., 2009).

  • Stereospecific Pharmacokinetic Characterisation : Kammerer et al. (2005) investigated the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma, contributing to the understanding of its metabolic pathways (Kammerer et al., 2005).

  • Capillary Electrophoresis for Drug Analysis : Chankvetadze et al. (2001) studied the enantioseparation of phenprocoumon in capillary electrophoresis, demonstrating its application in analyzing patient urine samples (Chankvetadze et al., 2001).

  • Application in HIV Protease Inhibition : Turner et al. (1998) identified phenprocoumon as a template for inhibition of HIV protease, showcasing its potential use beyond anticoagulation (Turner et al., 1998).

作用機序

Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2) . This thins the blood by antagonizing vitamin K which is required for the production of clotting factors in the liver .

Safety and Hazards

Phenprocoumon is toxic if swallowed, in contact with skin, or if inhaled . It causes damage to the blood . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

特性

IUPAC Name

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAYGNAKTZFIW-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。